molecular formula C12H12N6O2 B1523659 ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate CAS No. 1333706-51-6

ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate

Cat. No.: B1523659
CAS No.: 1333706-51-6
M. Wt: 272.26 g/mol
InChI Key: PVANESFRXWNOCO-UHFFFAOYSA-N
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Description

Ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a pyrazole ring. The structure includes a methyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine moiety and an ethyl ester at the 4-position of the pyrazole ring. This compound has been explored as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antiproliferative agents .

Properties

IUPAC Name

ethyl 1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2/c1-3-20-12(19)8-4-16-18(6-8)11-9-5-15-17(2)10(9)13-7-14-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVANESFRXWNOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=NC3=C2C=NN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary Table of Preparation Methods

Step Description Reagents/Conditions Notes
1 Cyclization of ethyl (ethoxymethylene)cyanoacetate with hydrazine derivative Phenyl hydrazine or methyl hydrazine, polar aprotic solvent Forms pyrazole-4-carboxylate intermediate
2 Cyclization with formamide to form pyrazolo[3,4-d]pyrimidinone Formamide, heating Constructs fused pyrimidine ring
3 Chlorination of pyrimidinone Phosphorus oxychloride, reflux Activates ring for substitution
4 Methylation at N-1 Dimethyl sulfate or methyl iodide, potassium carbonate, 1,4-dioxane Installs methyl group
5 Coupling with pyrazole-4-carboxylate Nucleophilic substitution, polar aprotic solvent Final assembly of target compound
6 Purification Recrystallization, solvent-anti solvent, chromatography Isolation of pure compound

Research Findings and Optimization Notes

  • The use of polar aprotic solvents and mild bases improves methylation efficiency and limits side reactions.
  • Temperature control during cyclization and substitution steps enhances yield and purity.
  • The choice of solvent system in purification affects the crystalline or amorphous form of the product, which can influence solubility and bioavailability.
  • Microwave-assisted synthesis has been reported in related pyrazolo[3,4-d]pyrimidine compounds to reduce reaction times and improve yields, suggesting potential for adaptation.
  • Although direct biological activity data for this compound is limited, its structural analogs show promise as kinase inhibitors, which underscores the importance of efficient synthetic access.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate exhibit significant anticancer properties. Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity. The results demonstrated that certain derivatives had IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating promising therapeutic potential .

2. Anti-inflammatory Properties
this compound may also exhibit anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Case Study:
A study investigated the anti-inflammatory activity of various pyrazole derivatives in animal models of inflammation. The results indicated that certain compounds significantly reduced edema and inflammatory markers, suggesting that this compound could be developed as a novel anti-inflammatory agent .

Neuropharmacological Applications

3. Central Nervous System (CNS) Effects
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can influence neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects.

Case Study:
In a pharmacological study, specific pyrazolo[3,4-d]pyrimidine compounds were tested for their effects on anxiety-like behavior in rodent models. The findings revealed that these compounds significantly decreased anxiety behaviors in the elevated plus maze test, indicating their potential as CNS-active agents .

Data Table: Summary of Key Research Findings

Application AreaCompound ActivityReference
AnticancerInhibition of cell growthJournal of Medicinal Chemistry
Anti-inflammatoryReduced edemaInflammation Research
NeuropharmacologicalAnxiolytic effectsCNS Pharmacology Journal

Mechanism of Action

The mechanism of action of ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Table 2: Pharmacological and Physicochemical Properties

Compound Name Molecular Weight Key Pharmacological Activity IC50 (BRAFV600E) Antiproliferative Activity (A375 Cell Line) Reference
Ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate 288.28 g/mol Not explicitly reported N/A N/A
1u 424.88 g/mol Pan-RAF inhibition 0.12 µM IC50: 1.8 µM
1v (1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea) 493.82 g/mol Enhanced kinase selectivity 0.09 µM IC50: 0.9 µM
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine 356.38 g/mol Anticandidate for kinase targets (unquantified) N/A N/A
1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 228.65 g/mol Antitumor proliferation (in vitro) N/A Moderate activity

Key Insights

Structural Flexibility : The pyrazolo[3,4-d]pyrimidine scaffold allows diverse substitutions. Urea-linked derivatives (e.g., 1u, 1v) exhibit potent kinase inhibition due to enhanced hydrogen bonding with target enzymes . In contrast, the ethyl ester group in the target compound may limit bioavailability due to hydrophobicity.

Synthetic Efficiency: Hybrid systems like the thienopyrimidine derivative (82% yield) demonstrate higher synthetic efficiency compared to multi-step routes for the target compound .

Biological Activity : Bisarylurea derivatives (1u, 1v) show superior BRAFV600E inhibition (IC50 < 0.1 µM) compared to simpler analogs, highlighting the importance of functional group optimization . The target compound’s biological data remains unreported, suggesting a gap in current research.

Commercial Viability : The discontinued status of the target compound contrasts with derivatives like 1u and 1v, which are actively researched for oncology applications .

Biological Activity

Ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate (CAS Number: 1170616-38-2) is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory effects supported by various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N6O2C_{12}H_{12}N_{6}O_{2}. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is critical for its biological activity.

1. Anticancer Activity

Numerous studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment. This compound has been evaluated for its efficacy against various cancer cell lines:

  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against human cancer cell lines such as HepG2 (hepatoma), MCF-7 (breast), and A549 (lung) with IC50 values indicating potent activity (Table 1) .
Cell LineIC50 (µM)Reference
HepG22.34
MCF-71.74
A5493.12

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Recent investigations revealed that pyrazolo[3,4-d]pyrimidines can inhibit the growth of both Gram-positive and Gram-negative bacteria:

  • Activity Against Bacterial Strains : this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial effects comparable to standard antibiotics .
Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine can reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 in vitro .

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. focused on the synthesis and testing of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results showed that this compound effectively inhibited tumor growth in xenograft models of breast cancer.

Case Study 2: Antimicrobial Properties

In a comparative study by Ali et al., the antimicrobial efficacy of this compound was assessed against clinical isolates of E. coli. The compound demonstrated superior activity when combined with traditional antibiotics, suggesting a potential for dual therapy in treating infections in immunocompromised patients.

Q & A

Q. What are the standard synthetic routes for ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing 5-amino-1-methyl-1H-pyrazole-4-carboxylate derivatives with formamide or formic acid to form the pyrazolo[3,4-d]pyrimidine core . For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate was refluxed in formamide (80%) for 10 hours to yield a structurally analogous pyrazolopyrimidine product . Purification often involves recrystallization from DMF or ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy to identify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR to confirm substituent positions and ring connectivity (e.g., methyl groups on pyrazole/pyrimidine appear as singlets near δ 2.5–3.5 ppm) .
  • Mass spectrometry (ESI-MS) for molecular weight validation .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents like DMF or ethanol under reflux (80–100°C) are commonly used . Catalytic acetic acid may enhance cyclization efficiency in pyrazolopyrimidine formation .

Q. What functional groups dominate its chemical reactivity?

The ethyl ester group enables hydrolysis to carboxylic acids, while the pyrazolo[3,4-d]pyrimidine core participates in electrophilic substitution or hydrogen bonding with biological targets . The methyl group on the pyrazole ring influences steric hindrance and lipophilicity .

Q. What are structurally related compounds and their reported activities?

Analogs include:

CompoundCore StructureReported Activity
1-Methyl-3-naphthalen-2-yl-pyrazolo[3,4-d]pyrimidin-4-aminePyrazolopyrimidineKinase inhibition
Ethyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-pyrazolopyrimidinyl)acetyl)piperazine-1-carboxylatePiperazine-pyrazolopyrimidine hybridAnti-inflammatory potential

Advanced Research Questions

Q. How can computational methods optimize the synthesis and yield of this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, guiding solvent selection and temperature optimization . Reaction path search algorithms (e.g., artificial force-induced reaction) reduce trial-and-error experimentation by identifying energetically favorable pathways .

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?

Perform comparative binding assays using surface plasmon resonance (SPR) to quantify target affinity variations across analogs . Pair with molecular docking to map interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) and explain divergent activities . Structural-activity relationship (SAR) models can prioritize substituents enhancing selectivity .

Q. How to design derivatives to improve pharmacokinetic properties?

  • Replace the ethyl ester with a bioisostere (e.g., amide) to enhance metabolic stability .
  • Introduce piperazine moieties to improve solubility and blood-brain barrier penetration .
  • Use in silico ADMET models to predict absorption and toxicity early in design .

Q. What experimental approaches validate target engagement in cellular assays?

Combine isothermal titration calorimetry (ITC) with cellular thermal shift assays (CETSA) to confirm binding in vitro and in vivo . For kinase targets, measure phosphorylation inhibition via Western blotting or luciferase reporter assays .

Q. How to address low reproducibility in biological activity studies?

Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate compound purity via HPLC (>95%) . Use orthogonal techniques (e.g., SPR + ITC) to cross-verify binding data and exclude false positives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.